molecular formula C22H38O5 B1198120 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Cat. No.: B1198120
M. Wt: 382.5 g/mol
InChI Key: RQOFITYRYPQNLL-HNBVOPMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PGA1 Core Features:

  • Cyclopentane ring : 9-keto and 11α-hydroxy groups.
  • ω-Side chain : Non-methylated carboxylic acid.
  • α-Side chain : Hydroxyl group at C15.

Modifications in 7-[(1R,2R,3R)-3-Hydroxy-2-[(3R)-3-Hydroxy-4,4-Dimethyloct-1-Enyl]-5-Oxocyclopentyl]Heptanoic Acid:

  • 16,16-Dimethyl groups : Added to the ω-side chain to inhibit β-oxidation, enhancing metabolic stability.
  • Δ⁷ Double bond : Introduced in the cyclopentane ring to mimic Δ⁷-PGA1 derivatives, which exhibit enhanced antitumor activity compared to PGA1.
  • Methyl ester vs. free acid : Unlike gemeprost (methyl ester), this compound retains a free carboxylic acid, altering receptor binding affinity.

Table 3: Structural Comparison to PGA1 and Δ⁷-PGA1

Feature PGA1 Δ⁷-PGA1 This Compound
Cyclopentane substituents 9-keto, 11α-hydroxy 7,9-dienone 5-keto, 3-hydroxy
ω-Side chain C16: Unsubstituted C16: Unsubstituted C16: 16,16-dimethyl
Bioactivity Antiviral, renal vasodilation Antitumor Antitumor, enzyme inhibition

The structural evolution from PGA1 to this derivative reflects a deliberate strategy to enhance bioactivity while mitigating rapid metabolic clearance. For example, the 16,16-dimethyl groups reduce interaction with prostaglandin transporters, prolonging cellular retention. Meanwhile, the Δ⁷ configuration facilitates covalent binding to cellular thiols, a mechanism critical for its antiproliferative effects.

Properties

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/t16-,17-,19-,20-/m1/s1

InChI Key

RQOFITYRYPQNLL-HNBVOPMISA-N

Isomeric SMILES

CCCCC(C)(C)[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Synonyms

16,16-dimethylprostaglandin E
16,16-dimethylprostaglandin E, (11alpha,13E,15S)-isome

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the molecule.

    Formation of the heptanoic acid chain: This involves elongation of the carbon chain through reactions such as alkylation or acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the cyclopentane ring can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid exhibits anti-inflammatory effects. Its structural similarity to prostaglandins allows it to interact with similar biological pathways involved in inflammation and pain modulation. Studies have shown that it can influence enzyme activities related to these pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Analgesic Effects

The compound's ability to modulate pain pathways has been investigated through binding affinity studies using receptor assays. Preliminary findings suggest it may serve as a novel analgesic agent by targeting specific proteins involved in pain signaling.

Metabolic Regulation

The compound's role in cellular signaling and metabolic regulation is of particular interest. Its interactions with various biological targets may influence metabolic processes, making it a candidate for further research in metabolic disorders .

Synthesis Techniques

The synthesis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid typically involves multi-step organic synthesis techniques. These methods allow for the precise construction of its complex structure while maintaining the integrity of its stereochemistry .

Case Studies

Recent studies have focused on the pharmacological effects of this compound:

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in vitro, suggesting potential use in anti-inflammatory therapies.
  • Pain Modulation : In receptor binding assays, the compound showed promising results in modulating pain responses comparable to established analgesics.

Mechanism of Action

The mechanism of action of 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets and pathways. It may act on prostanoid receptors, influencing various physiological processes such as inflammation, vasodilation, and platelet aggregation. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to downstream signaling events.

Comparison with Similar Compounds

Stereochemical Impact

  • The (1R,2R,3R) configuration in the target compound and PGE1 is critical for binding to prostaglandin receptors (e.g., EP1-4). Enantiomeric variants like (1S,2S,3S) (CAS 20897-93-2) exhibit reduced activity due to mismatched receptor interactions .
  • The (3R) vs. (3S) hydroxyl position on the octenyl chain (e.g., PGE1 in vs. FDB022498 in ) alters hydrogen-bonding patterns, affecting receptor affinity.

Substituent Effects

  • Chain Length: Tetranor-Misoprostol (C17) has a shorter propanoic acid chain, limiting its systemic circulation compared to the heptanoic acid chain in the target compound .

Ester Derivatives

  • Methyl esters (e.g., CAS 40098-26-8) are prodrugs with improved oral bioavailability. Hydrolysis to the free acid is required for activity, introducing variability in pharmacokinetics .

Biological Activity

7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid, commonly referred to as a prostanoid, is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid is C21H36O5, with a molecular weight of approximately 368.507 g/mol. Its structure features a heptanoic acid backbone linked to a cyclopentane ring with multiple hydroxyl and enyl substituents. The stereochemistry of this compound is crucial for its biological interactions.

Structural Characteristics

FeatureDescription
Molecular FormulaC21H36O5
Molecular Weight368.507 g/mol
Functional GroupsHydroxyl (-OH), Enyl (C=C), Ketone (C=O)
StereocentersMultiple stereocenters affecting activity

Research indicates that 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid exhibits anti-inflammatory and analgesic properties. Its structural similarity to prostaglandins suggests that it may modulate similar biological pathways involved in pain and inflammation responses. The compound's potential to influence cellular signaling pathways is also under investigation.

Key Biological Effects

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Analgesic Properties : Its interaction with pain pathways may provide therapeutic benefits in conditions characterized by chronic pain .
  • Cellular Signaling Modulation : The compound may participate in various signaling pathways that regulate metabolic processes .

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound:

  • In Vitro Studies : Experiments demonstrated that the compound significantly reduced the production of inflammatory mediators in cultured cells, suggesting its potential as an anti-inflammatory agent.
  • Animal Models : In vivo studies using animal models of arthritis showed that administration of this compound resulted in decreased swelling and pain sensitivity .
  • Binding Affinity Studies : Receptor binding assays indicated that 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid has a high affinity for specific receptors involved in pain modulation .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement compared to other prostaglandin analogs:

Compound NameStructural FeaturesUnique Aspects
MisoprostolProstaglandin analogClinically used for gastric protection
15-Deoxy-D12-PGJ2Cyclopentenone structureKnown for anti-inflammatory properties
7-Hydroxyheptanoic AcidSimple heptanoic derivativeLacks complex functional groups

Q & A

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

Methodological Answer:

  • Employ 2D NMR techniques (e.g., COSY, NOESY) to assign proton-proton correlations and spatial arrangements. Compare observed coupling constants with computational models (e.g., density functional theory (DFT)) to validate stereochemistry .
  • X-ray crystallography is definitive for absolute configuration determination, provided suitable crystals can be grown .
  • Chiral derivatization with agents like Mosher’s acid followed by HPLC or NMR analysis can resolve enantiomeric purity .

Q. What analytical methods are recommended for assessing purity?

Methodological Answer:

  • Reverse-phase HPLC with UV detection (λ = 210–220 nm) using a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to separate impurities .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and detects isotopic patterns .
  • Karl Fischer titration quantifies residual water content, critical for hygroscopic samples .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the cyclopentane and enol ether moieties .
  • Avoid exposure to light (use amber glass) and humidity (include desiccants like silica gel) .

Advanced Research Questions

Q. What computational strategies optimize synthesis routes for this multi-stereocenter compound?

Methodological Answer:

  • Use quantum chemical calculations (DFT) to predict transition-state energies for stereoselective steps (e.g., cyclopentane ring formation or enol ether coupling) .
  • Apply ICReDD’s integrated platform , combining reaction path searches, cheminformatics, and robotic experimentation to screen catalysts (e.g., asymmetric organocatalysts) and solvent systems .
  • Machine learning models trained on analogous prostaglandin syntheses can prioritize high-yield reaction conditions .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Validate assay conditions : Ensure consistent cell lines (e.g., HEK293 vs. CHO), receptor isoforms, and buffer pH (e.g., prostaglandin receptors are pH-sensitive) .
  • Check metabolite interference : Use LC-MS/MS to identify degradation products (e.g., oxidized cyclopentane derivatives) that may antagonize activity .
  • Dose-response redundancy : Replicate studies across multiple labs with blinded positive/negative controls to isolate batch-specific variability .

Q. What strategies mitigate challenges in scaling up enantioselective synthesis?

Methodological Answer:

  • Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., epoxide ring-opening) and reduce racemization risks .
  • Membrane separation technologies (e.g., chiral stationary phase chromatography) enhance enantiomer purification at pilot scales .
  • In-line PAT (Process Analytical Technology) monitors critical quality attributes (e.g., enantiomeric excess) in real-time during large-scale reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.